Cas no 902316-43-2 (1-3-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(2-methylprop-2-en-1-yl)piperazine)

1-3-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(2-methylprop-2-en-1-yl)piperazine structure
902316-43-2 structure
Product Name:1-3-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(2-methylprop-2-en-1-yl)piperazine
CAS No:902316-43-2
MF:C22H27N5O
MW:377.482684373856
CID:5425661
Update Time:2025-07-12

1-3-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(2-methylprop-2-en-1-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
    • Pyrazolo[1,5-a]pyrimidine, 3-(2-methoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-
    • 1-3-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(2-methylprop-2-en-1-yl)piperazine
    • Inchi: 1S/C22H27N5O/c1-16(2)15-25-9-11-26(12-10-25)21-13-17(3)24-22-19(14-23-27(21)22)18-7-5-6-8-20(18)28-4/h5-8,13-14H,1,9-12,15H2,2-4H3
    • InChI Key: LNIFZJWBHQEQGC-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=CC=C3OC)C=NN1C(N1CCN(CC(C)=C)CC1)=CC(C)=N2

1-3-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(2-methylprop-2-en-1-yl)piperazine Pricemore >>

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Additional information on 1-3-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(2-methylprop-2-en-1-yl)piperazine

Compound CAS No. 902316-43-2: 1-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(2-methylprop-2-en-1-yl)piperazine

The compound with CAS No. 902316-43-2, named 1-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(2-methylprop-2-en-1-yl)piperazine, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and several substituents that contribute to its unique chemical properties.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of a piperazine ring in this compound further enhances its potential as a scaffold for medicinal chemistry applications. Piperazine derivatives are known for their ability to form hydrogen bonds and interact with biological targets, making them valuable in the design of small-molecule drugs.

The substituents on this compound, such as the 2-methoxyphenyl group and the 2-methylprop-2-en-1-yl group, play crucial roles in modulating its physicochemical properties. The methoxy group introduces electron-donating effects, which can influence the compound's solubility and stability. Meanwhile, the isopropenyl group adds steric bulk, potentially affecting the molecule's conformation and bioavailability.

From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Techniques such as Suzuki coupling and Stille coupling have been employed in similar syntheses to assemble complex heterocyclic frameworks. The synthesis of this compound represents a significant achievement in modern organic chemistry, showcasing the ability to construct intricate molecular architectures with high precision.

Recent research has also explored the biological activity of this compound. In vitro studies have demonstrated its potential as an inhibitor of certain protein kinases, which are key targets in oncology and inflammation research. Additionally, computational modeling has provided insights into its binding modes and interactions with target proteins, further underscoring its promise as a lead compound for drug development.

From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and purity, ensuring its suitability for further biological testing and pharmacological evaluation.

In terms of applications, this compound holds potential in various therapeutic areas. Its ability to modulate cellular signaling pathways makes it a candidate for treating conditions such as cancer, autoimmune diseases, and neurodegenerative disorders. Furthermore, its structural versatility allows for further chemical modifications to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.

Looking ahead, ongoing research is focused on improving the synthetic efficiency of this compound while maintaining its structural integrity. Innovations in catalytic processes and green chemistry are expected to play pivotal roles in scaling up its production for preclinical studies. Additionally, efforts are being made to explore its pharmacodynamic properties and assess its safety profile for potential clinical trials.

In conclusion, CAS No. 902316-43-2 represents a cutting-edge molecule with immense potential in drug discovery and materials science. Its complex structure and diverse functional groups make it a valuable tool for advancing our understanding of molecular interactions and developing novel therapeutic agents.

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